2-Ethyl-4-hydroxybenzaldehyde
Overview
Description
2-Ethyl-4-hydroxybenzaldehyde is a derivative of 4-Hydroxybenzaldehyde . It is a yellow to light brown crystalline powder with a faint, sweet-woody-balsamic odor . It is used as an important intermediate for medicine, perfume, and pesticide .
Molecular Structure Analysis
The molecular weight of 2-Ethyl-4-hydroxybenzaldehyde is 150.18 . Its IUPAC name is 2-ethyl-4-hydroxybenzaldehyde and its InChI code is 1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that 4-Hydroxybenzaldehyde, a related compound, is known to react with hydrogen peroxide in base to form hydroquinone .Physical And Chemical Properties Analysis
2-Ethyl-4-hydroxybenzaldehyde is a powder with a melting point of 51-53°C .Scientific Research Applications
Synthesis of Coumarin Derivatives
2-Ethyl-4-hydroxybenzaldehyde: is utilized in the synthesis of coumarin derivatives, which are significant due to their biological importance. These derivatives exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. They are also used in the development of new pharmaceuticals .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the pharmaceutical industry. It’s involved in the synthesis of various drugs, such as hydroxyl ampicillin and trimethoprim, which are crucial in treating bacterial infections .
Liquid Crystal Production
In the field of material science, 2-Ethyl-4-hydroxybenzaldehyde is used in the production of liquid crystals. These materials are essential for displays in electronic devices due to their unique optical properties .
Perfumery and Cosmetics
The compound finds application in the fragrance industry, where it’s used as an additive in perfumes and cosmetics for its pleasant aroma, contributing to the scent profiles of various products .
Biomedical Research
It plays a role in biomedical research, particularly in the study of molecular structures that mimic natural compounds with therapeutic effects. This research can lead to the development of new treatments for various diseases .
Industrial Applications
2-Ethyl-4-hydroxybenzaldehyde: is used in industrial applications, particularly in the synthesis of polymers and other large-scale chemical processes. Its reactivity makes it a valuable component in complex chemical reactions .
Food and Beverage Industry
As a flavoring agent, this compound is used to enhance the taste and aroma of food and beverages. Its inclusion can significantly alter the sensory experience of a product .
Agricultural Chemicals
In agriculture, 2-Ethyl-4-hydroxybenzaldehyde is used in the synthesis of pesticides. Its chemical properties help in creating effective compounds that protect crops from pests and diseases .
Safety and Hazards
Future Directions
While specific future directions for 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that related compounds like pyrano [2,3-c]pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This suggests potential future research directions in exploring the biological activities of 2-Ethyl-4-hydroxybenzaldehyde and its derivatives.
Mechanism of Action
Target of Action
It is known that benzaldehydes, including 2-ethyl-4-hydroxybenzaldehyde, can interact with various cellular components, particularly proteins and enzymes involved in cellular antioxidation .
Mode of Action
It is known that benzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that benzaldehydes can be involved in various biochemical reactions, such as the formation of oximes and hydrazones . Additionally, 4-Hydroxybenzaldehyde, a structural analog of 2-Ethyl-4-hydroxybenzaldehyde, is known to be involved in the biosynthesis of vanillin, a flavoring agent .
Pharmacokinetics
Studies on 4-hydroxybenzaldehyde, a structural analog, show that it is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be low, mainly due to its extensive metabolic conversion to 4-Hydroxybenzoic acid and elimination in the form of metabolites .
Result of Action
Benzaldehydes, including 2-ethyl-4-hydroxybenzaldehyde, are known to disrupt cellular antioxidation systems . This disruption can inhibit microbial growth, making benzaldehydes potential antifungal agents .
properties
IUPAC Name |
2-ethyl-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONMDAFARLXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665358 | |
Record name | 2-Ethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-hydroxybenzaldehyde | |
CAS RN |
532967-00-3 | |
Record name | 2-Ethyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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